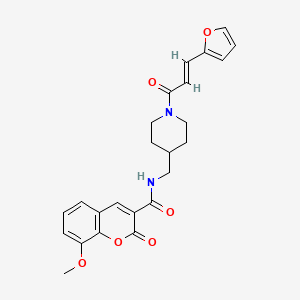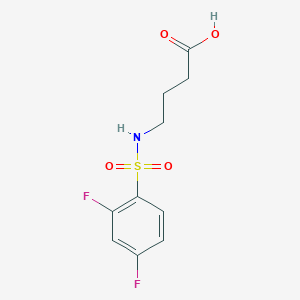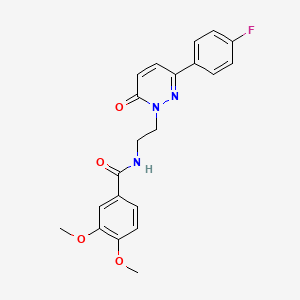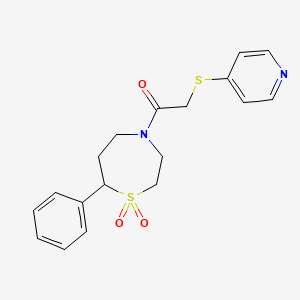![molecular formula C7H7Br2N3 B2461911 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide CAS No. 2305252-82-6](/img/structure/B2461911.png)
6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a chemical compound with the molecular formula C7H6BrN3·HBr It is a derivative of imidazo[1,2-b]pyridazine, a class of heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent conversion to the hydrobromide salt. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound has similar structural features but includes a chlorine atom, which can alter its chemical and biological properties.
2-Methylimidazo[1,2-a]pyridine: Another related compound with a different ring structure, used in similar research applications.
Uniqueness
6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydrobromide salt form enhances its solubility and stability, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCCNFPLQAAXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)



![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2461834.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461836.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)




![N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)

![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)
